beta-D-Ribofuranose 2,3,5-tribenzoate

説明

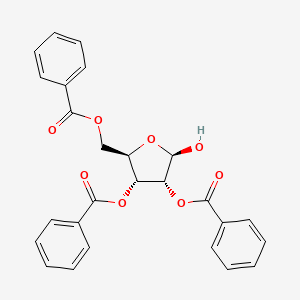

Beta-D-Ribofuranose 2,3,5-tribenzoate: is a ribose-derived compound commonly used in the synthesis of nucleosidesThis compound is characterized by its three benzoate groups attached to the ribofuranose ring, making it a valuable intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranose 2,3,5-tribenzoate involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours. Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C while benzyl chloride is intermittently added. The resulting product is then isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions: Beta-D-Ribofuranose 2,3,5-tribenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions:

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in the silyl-Hilbert–Johnson reaction to further react this compound.

Acids and Bases: Used for deprotection reactions to form pure artificial nucleotides.

Major Products:

Artificial Nucleotides: Formed through the silyl-Hilbert–Johnson reaction and subsequent deprotection.

科学的研究の応用

Beta-D-Ribofuranose 2,3,5-tribenzoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of nucleosides and nucleotides.

Biology: Plays a role in the study of nucleic acid chemistry and the development of nucleotide analogs.

Medicine: Utilized in the synthesis of antiviral and anticancer agents.

Industry: Employed in the production of various biochemical reagents and intermediates

作用機序

The mechanism of action of beta-D-Ribofuranose 2,3,5-tribenzoate primarily involves its role as an intermediate in nucleoside synthesis. The compound undergoes chemical transformations to form nucleosides, which are essential building blocks of nucleic acids. These nucleosides can then be incorporated into DNA or RNA, influencing various biological processes .

類似化合物との比較

Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound with similar applications in nucleoside synthesis.

Alpha-D-Ribofuranose 1,3,5-tribenzoate: A related compound used in similar synthetic processes

Uniqueness: Beta-D-Ribofuranose 2,3,5-tribenzoate is unique due to its specific configuration and the presence of three benzoate groups, which make it particularly useful in the synthesis of nucleosides and nucleotides. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications .

生物活性

Beta-D-Ribofuranose 2,3,5-tribenzoate is a ribose-derived compound known for its significant role in nucleoside synthesis. This article delves into its biological activity, synthesis, and applications, supported by various research findings and data tables.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C26H22O8

- Molecular Weight : 462.4 g/mol

- CAS Number : 67525-66-0

This compound features three benzoate groups attached to the ribofuranose ring. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in the production of nucleosides and nucleotides.

The primary mechanism of action for this compound involves its conversion into nucleosides through various chemical transformations. These nucleosides are essential for the formation of DNA and RNA, influencing numerous biological processes including:

- Cellular metabolism

- Genetic information storage and transfer

- Regulation of cellular activities

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : Ribose undergoes methylation.

- Reagents Used : Thionyl chloride and methyl alcohol are utilized at low temperatures.

- Reaction Conditions : The mixture is stirred for several hours and then heated with additional reagents like ethyl acetate and pyridine.

This compound can also be synthesized using Friedel-Crafts acylation methods which involve activating ribofuranoses as glycosylation reagents .

Biological Applications

This compound serves multiple roles in scientific research:

- Nucleoside Synthesis : It acts as a precursor for synthesizing various nucleosides that are crucial in biochemistry.

- Antiviral and Anticancer Research : The compound is being explored for its potential in developing antiviral agents and anticancer drugs.

- Biochemical Reagents : It is used in the production of biochemical intermediates necessary for various laboratory applications .

Research Findings

Recent studies have highlighted the biological activities associated with beta-D-Ribofuranose derivatives. For example:

- Antimicrobial Activity : Research indicates that derivatives of beta-D-Ribofuranose exhibit antimicrobial properties when tested against specific pathogens .

- Anticancer Properties : Some studies have reported that compounds derived from beta-D-Ribofuranose can inhibit cancer cell proliferation .

Case Study 1: Synthesis and Antimicrobial Activity

A study focused on synthesizing novel fluorinated phenothiazines from beta-D-ribofuranose derivatives demonstrated significant antimicrobial activity against selected strains. The synthesis involved treating phenothiazines with beta-D-ribofuranose 1-acetate 2,3,5-tribenzoate to yield ribofuranosides that showed promising results in vitro .

Case Study 2: Nucleotide Analog Development

Another investigation explored the use of this compound in creating nucleotide analogs. These analogs were tested for their efficacy against viral infections, showing potential as therapeutic agents due to their ability to mimic natural nucleotides during viral replication processes .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Applications |

|---|---|---|---|

| This compound | C26H22O8 | 462.4 g/mol | Nucleoside synthesis |

| Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | C28H24O9 | 504.48 g/mol | Intermediate for various reactions |

| Alpha-D-Ribofuranose 1,3,5-tribenzoate | C26H22O8 | 462.4 g/mol | Similar applications in synthesis |

特性

IUPAC Name |

(3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJDSXEIXFNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986908 | |

| Record name | 2,3,5-Tri-O-benzoylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67525-66-0 | |

| Record name | NSC18736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-Tri-O-benzoylpentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。